(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine
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Overview
Description
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic organic compound characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy intermediates, which undergo cyclization in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Hexahydrofuro[3,2-b]furan-3,6-diol: This compound shares a similar core structure but differs in its functional groups.
Hexahydrofuro[3,2-b]furan-3,6-dione: Another related compound with a different oxidation state.
Uniqueness: (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5+,6+/m1/s1 |
InChI Key |
XHQWSUCHPAVLNQ-ZXXMMSQZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@H](O1)[C@@H](CO2)N)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N |
Origin of Product |
United States |
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